molecular formula C24H24FN3O5S2 B2403909 N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-70-9

N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2403909
CAS No.: 851781-70-9
M. Wt: 517.59
InChI Key: OIRFOSNWVZGHEV-UHFFFAOYSA-N
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Description

N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C24H24FN3O5S2 and its molecular weight is 517.59. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[3-(2-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O5S2/c1-3-34(29,30)27-18-10-8-17(9-11-18)23-16-24(21-6-4-5-7-22(21)25)28(26-23)35(31,32)20-14-12-19(33-2)13-15-20/h4-15,24,27H,3,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIRFOSNWVZGHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound that belongs to the pyrazole class of compounds. Pyrazole derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a pyrazole ring substituted with various functional groups. The presence of a sulfonamide moiety enhances its solubility and potential biological activity.

Molecular Formula: C₁₈H₁₈F₁N₃O₃S
Molecular Weight: 367.42 g/mol

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain pyrazole compounds can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-70.08EGFR inhibition
N-(2-(4-methylpiperazin-1-yl)ethyl)-4-(pyridine-4-yl)-1H-pyrazole-1-carboxamideA3754.2CDK2 inhibition

The compound has been reported to exhibit a selective cytotoxic effect against tumor cells while sparing normal cells, which is a desirable trait in cancer therapeutics.

2. Anti-inflammatory Activity

Pyrazole derivatives are also known for their anti-inflammatory effects. The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibition of these enzymes can lead to reduced production of pro-inflammatory mediators.

Key Findings:

  • A study demonstrated that similar compounds showed IC50 values ranging from 3.8 to 40 nM against COX enzymes, indicating potent anti-inflammatory properties .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied, with some compounds demonstrating effectiveness against various bacterial strains. This activity is particularly relevant in the context of treating infections caused by Helicobacter pylori.

Case Study:
A related pyrazole compound was evaluated for its efficacy against H. pylori, showing promising results in inhibiting bacterial growth and reducing gastrointestinal damage .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition: Targeting specific enzymes involved in cancer progression and inflammation.
  • Cell Cycle Arrest: Inducing cell cycle arrest at various phases, particularly in cancer cells.
  • Apoptosis Induction: Promoting programmed cell death in malignant cells through various signaling pathways.

Scientific Research Applications

Medicinal Chemistry

Potential Drug Development
This compound exhibits promising properties for drug development, particularly as an enzyme inhibitor or receptor antagonist. The sulfonamide moiety is known for its biological activity, often enhancing the compound's pharmacological profile. Its ability to interact with specific molecular targets can lead to the development of new therapeutic agents for various diseases.

Case Studies

  • Anticancer Activity : Research has shown that compounds containing sulfonamide groups can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives similar to N-(4-(5-(2-fluorophenyl)-1-((4-methoxyphenyl)sulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide have been evaluated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Sulfonamide compounds are also investigated for their anti-inflammatory properties. Studies indicate that modifications in the pyrazole structure can enhance the compound's efficacy in reducing inflammation markers in vitro and in vivo.

Organic Synthesis

Versatile Intermediate
this compound serves as a versatile intermediate in organic synthesis. Its complex structure allows for further derivatization, enabling the synthesis of more intricate molecules.

Synthetic Routes
The synthesis typically involves multi-step reactions:

  • Formation of the Pyrazole Core : This step may involve cyclization reactions with hydrazine derivatives.
  • Introduction of Functional Groups : The sulfonamide group can be introduced via reactions with sulfonyl chlorides under basic conditions.

These synthetic pathways are crucial for developing related compounds with tailored properties.

Material Science

Applications in Materials Development
The unique electronic and optical properties of this compound make it suitable for applications in material science. Researchers explore its use in creating new materials with specific functionalities, such as sensors or conductive polymers.

Data Summary

Application AreaDescriptionExamples of Use
Medicinal ChemistryPotential drug candidate for enzyme inhibition and receptor antagonismAnticancer agents, anti-inflammatory drugs
Organic SynthesisIntermediate for synthesizing complex moleculesDerivatization to create novel compounds
Material ScienceDevelopment of materials with unique electronic or optical propertiesSensors, conductive polymers

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